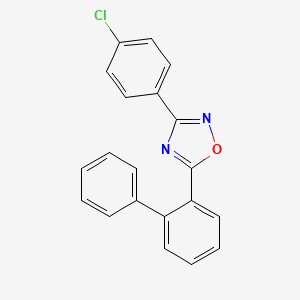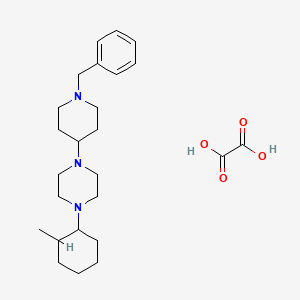
1-(1-benzyl-4-piperidinyl)-4-(2-methylcyclohexyl)piperazine oxalate
Descripción general
Descripción
The compound belongs to the piperazine class, which is known for its significance in medicinal chemistry and materials science. Piperazine derivatives exhibit a wide range of biological and chemical properties, making them valuable in drug development and other applications.
Synthesis Analysis
Synthetic approaches for piperazine derivatives involve strategic functionalization of the piperazine nucleus. One method includes the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in ethereal solution, followed by formation of hydrochlorides through hydrogen chloride treatment (Tung, 1957).
Molecular Structure Analysis
The molecular structure of piperazine derivatives has been elucidated using techniques such as X-ray crystallography. Studies reveal that the piperazine ring often adopts a chair conformation, with variations in bond angles and distances depending on substituents and crystalline environment (Naveen et al., 2007), (Özbey et al., 1998).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including nucleophilic substitution, acylation, and sulfonylation, leading to a wide array of compounds with diverse properties. These reactions are crucial for modifying the compound's biological activity and physicochemical properties (Mishra & Chundawat, 2019).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by the nature and position of substituents on the piperazine ring. Detailed studies provide insights into how these properties affect the compound's application in various fields (Sugimoto et al., 1990).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of piperazine derivatives are pivotal in their application as pharmaceuticals, ligands in material science, and intermediates in organic synthesis. The presence of functional groups such as benzyl, cyclohexyl, and oxalate esters contributes to the unique reactivity patterns observed in these compounds (Balasubramanian, 2008).
Aplicaciones Científicas De Investigación
Antipsychotic Research
- Antipsychotic Potential : A compound similar to 1-(1-benzyl-4-piperidinyl)-4-(2-methylcyclohexyl)piperazine oxalate, identified as a potential atypical antipsychotic, was the starting point for pharmacological improvement. This led to the development of orally potent compounds in behavioral models predicting antipsychotic efficacy (Bolós et al., 1996).
Cancer Research
- Potential in Oncology : An analogue of a compound structurally related to 1-(1-benzyl-4-piperidinyl)-4-(2-methylcyclohexyl)piperazine oxalate, known as PB28, was identified as a promising candidate for therapeutic and diagnostic applications in oncology. Novel analogues were designed to reduce lipophilicity for better utility (Abate et al., 2011).
Antibacterial Research
- Antibacterial Activity : The preparation and antibacterial activity of a series of compounds, including those structurally similar to the query compound, were explored. These compounds showed significant activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).
Metabolic Research
- Oxidative Metabolism in Antidepressants : Research on a novel antidepressant structurally related to the query compound, Lu AA21004, highlighted the enzymes involved in its in vitro oxidative metabolism. This study provided insights into the metabolic pathways of similar compounds (Hvenegaard et al., 2012).
Anti-Tuberculosis Research
- Role in Anti-TB Medications : Piperazine, a core element in the query compound, has been used as a vital building block in the development of anti-mycobacterial compounds, especially against Mycobacterium tuberculosis, including MDR and XDR strains (Girase et al., 2020).
HIV Research
- HIV Entry Inhibition : A compound structurally related to the query compound, 873140, was identified as a potent noncompetitive allosteric antagonist of the CCR5 receptor with significant antiviral effects for HIV-1 (Watson et al., 2005).
Propiedades
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-(2-methylcyclohexyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3.C2H2O4/c1-20-7-5-6-10-23(20)26-17-15-25(16-18-26)22-11-13-24(14-12-22)19-21-8-3-2-4-9-21;3-1(4)2(5)6/h2-4,8-9,20,22-23H,5-7,10-19H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTAAEPEUHYUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4620191.png)
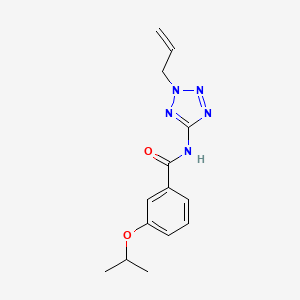
![3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4620206.png)
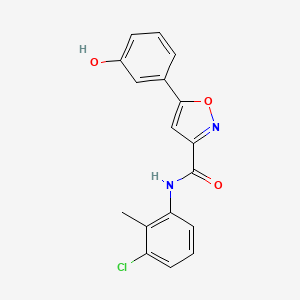
![1-{[(2-ethoxy-1-naphthyl)methyl]amino}propan-2-ol hydrochloride](/img/structure/B4620213.png)
![2-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]amino}benzamide](/img/structure/B4620216.png)
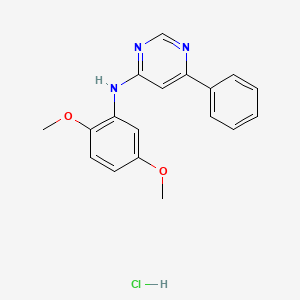
![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4620244.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B4620250.png)
![N-methyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4620255.png)
![N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B4620271.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B4620274.png)
